N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide is a complex organic compound that features a benzo[d]thiazole ring, a methoxyphenyl sulfonyl group, and a pyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: This can be achieved by cyclization reactions involving ortho-aminothiophenol and carboxylic acids or their derivatives.
Introduction of the Methoxyphenyl Sulfonyl Group: This step often involves sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Attachment of the Pyridin-2-ylmethyl Group: This can be done through nucleophilic substitution reactions where the pyridine derivative acts as a nucleophile.
Final Coupling: The final step involves coupling the intermediate products to form the desired propanamide structure, often using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the nitro groups if present or reduce the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and alcohols (for nucleophilic substitution) are used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide is studied for its potential as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit interesting pharmacological properties, such as antimicrobial or anticancer activity, due to its unique structural features.
Medicine
In medicine, it could be explored for drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide
- N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)butanamide
Uniqueness
Compared to similar compounds, N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide may offer unique properties such as enhanced stability, specific binding affinities, or improved pharmacokinetic profiles, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonyl-N-(pyridin-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-30-18-9-11-19(12-10-18)32(28,29)15-13-22(27)26(16-17-6-4-5-14-24-17)23-25-20-7-2-3-8-21(20)31-23/h2-12,14H,13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYKDPGLVZNGIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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